Allylic Double Bond Dictates Divergent Oxidative Pathway and Product Selectivity on Au(111) Surfaces
The presence of the C1-C2 double bond in cyclohexenol (studied as its isomer 2-cyclohexen-1-ol) fundamentally redirects the secondary reaction pathway during heterogeneous oxidation on oxygen-covered Au(111) surfaces. While cyclohexanol is primarily oxidized to cyclohexanone, the allylic cyclohexenol undergoes extensive secondary ring C-H activation [1]. This divergence correlates with gas-phase acidity differences and results in a completely distinct product distribution [2].
| Evidence Dimension | Secondary Reaction Pathway & Product Distribution |
|---|---|
| Target Compound Data | Oxidation of 2-cyclohexen-1-ol yields 2-cyclohexen-1-one as the major product, but with substantial secondary C-H activation leading to the diketone 2-cyclohexene-1,4-dione and phenol [1]. |
| Comparator Or Baseline | Oxidation of cyclohexanol yields cyclohexanone as the major product, with no evidence for the secondary formation of diketones or phenol under identical conditions [1]. |
| Quantified Difference | A 'substantial difference' in secondary reaction pathways, with the allylic alcohol demonstrating a 'greater degree of ring C-H activation' [1]. |
| Conditions | Atomic oxygen adsorbed on Au(111) surfaces, studied by infrared reflection absorption spectroscopy (IRAS) [1]. |
Why This Matters
For applications in heterogeneous catalysis and fine chemical synthesis, cyclohexenol enables access to unique downstream products (e.g., phenol and diketones) that are inaccessible from saturated cyclohexanol.
- [1] Liu X, Friend CM. Selective Oxidation of Cyclohexanol and 2-Cyclohexen-1-ol on O/Au(111): The Effect of Molecular Structure. Langmuir. 2010;26(21):16552-16557. View Source
- [2] Friend-lab.faculty.chemistry.harvard.edu. Selective oxidation of cyclohexanol and 2-cyclohexen-1-ol on O/Au(111): the effect of molecular structure. View Source
